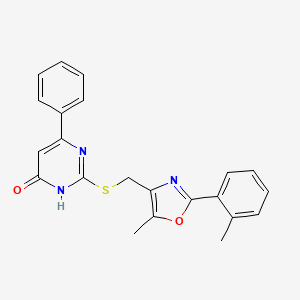

4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide, also known as DMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Alkylating Agents for Synthesis

Mannich bases of hydroxy-indoles, including structures similar to the subject compound, have been utilized as alkylating agents to produce aminoethyl derivatives or amino-acids. These derivatives are isomeric to tryptamines and tryptophans, highlighting the compound's role in the synthesis of complex organic molecules with potential biological activity (Troxler, 1968).

Enzymatic Metabolism Studies

The metabolic pathways of compounds structurally related to the subject chemical have been explored, particularly their oxidative metabolism in human liver microsomes and the involvement of cytochrome P450 enzymes. This research contributes to our understanding of how such compounds are metabolized in the body, which is crucial for drug development processes (Hvenegaard et al., 2012).

Enaminone Structures

Enaminones derived from reactions involving similar compounds have been synthesized, offering insights into their potential as intermediates in organic synthesis. The crystal structures of these enaminones provide valuable information for designing molecules with desired chemical properties (Brbot-Šaranović et al., 2000).

Anticonvulsant Activity

Derivatives of benzamides, akin to the compound , have been synthesized and evaluated for their anticonvulsant activity. This research suggests potential therapeutic applications for these compounds in treating seizure disorders (Lambert et al., 1995).

NO Production Inhibitory Compounds

New benzamide derivatives from natural sources, which are structurally related to the compound of interest, have shown inhibitory effects on nitric oxide production in microglia cells. This indicates their potential use in developing treatments for inflammatory and neurodegenerative diseases (Kim et al., 2009).

properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-22(2)28(26,27)15-10-8-14(9-11-15)20(25)21-12-19(24)17-13-23(3)18-7-5-4-6-16(17)18/h4-11,13,19,24H,12H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNQIQGNCYIZCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B2937548.png)

![Tert-butyl 3-amino-2-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride](/img/structure/B2937550.png)

![8-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B2937559.png)

![N-(3-methoxybenzyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2937562.png)

![3-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2937565.png)

![N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide](/img/structure/B2937566.png)